2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide
Description
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a cyclopropylmethyl group
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-(2-pyrazol-1-ylethylamino)acetamide |
InChI |
InChI=1S/C11H18N4O/c16-11(13-8-10-2-3-10)9-12-5-7-15-6-1-4-14-15/h1,4,6,10,12H,2-3,5,7-9H2,(H,13,16) |
InChI Key |
XPYTXNWBJOUSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CNCCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole is then functionalized with an ethylamine group through nucleophilic substitution reactions.
The final step involves the introduction of the cyclopropylmethyl group. This can be achieved through a variety of methods, including the use of cyclopropylmethyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole synthesis and the use of automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamine and cyclopropylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ethylamine linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The ethylamine linkage and cyclopropylmethyl group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-1-yl)ethanol
- 2-(1H-Pyrazol-1-yl)ethylamine
- N-(Cyclopropylmethyl)acetamide
Uniqueness
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring, ethylamine linkage, and cyclopropylmethyl group allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.
Biological Activity
The compound 2-((2-(1H-pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide , also known by its CAS number 2093386-22-0, has garnered attention in pharmacological research due to its potential biological activities. This article reviews existing studies and findings related to its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 218.30 g/mol. Its structure features a pyrazole ring, an ethylamine moiety, and a cyclopropylmethyl group, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer effects. The following sections detail specific findings related to these activities.
Anti-inflammatory Activity
Studies have demonstrated that compounds with similar structural motifs to this compound possess significant anti-inflammatory properties. For instance, a related compound showed potent inhibition of prostaglandin synthesis in vitro with IC50 values less than . This suggests that the pyrazole moiety may play a crucial role in modulating inflammatory responses.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this compound have shown effectiveness in reducing glioma cell viability through multiple mechanisms, including apoptosis and cell cycle arrest .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammatory pathways and cancer cell signaling.
Target Interaction
Research on similar pyrazole derivatives has indicated their ability to modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression . The cyclopropylmethyl group may enhance binding affinity to these targets, thereby increasing the compound's efficacy.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Inflammation : A study involving animal models demonstrated that administration of related pyrazole compounds significantly reduced markers of inflammation in induced arthritis models. The effective dosage was found to be as low as 0.05 mg/kg .
- Case Study on Cancer : In vitro assays using glioma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer agents .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
